N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18236501
InChI: InChI=1S/C13H23N3O3/c1-5-11(17)16-8-6-10(7-9-16)14-15-12(18)19-13(2,3)4/h5,10,14H,1,6-9H2,2-4H3,(H,15,18)
SMILES:
Molecular Formula: C13H23N3O3
Molecular Weight: 269.34 g/mol

N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide

CAS No.:

Cat. No.: VC18236501

Molecular Formula: C13H23N3O3

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide -

Specification

Molecular Formula C13H23N3O3
Molecular Weight 269.34 g/mol
IUPAC Name tert-butyl N-[(1-prop-2-enoylpiperidin-4-yl)amino]carbamate
Standard InChI InChI=1S/C13H23N3O3/c1-5-11(17)16-8-6-10(7-9-16)14-15-12(18)19-13(2,3)4/h5,10,14H,1,6-9H2,2-4H3,(H,15,18)
Standard InChI Key ZZEWGJNHVVGWTO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)C=C

Introduction

Structural and Molecular Characteristics

N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide belongs to the hydrazide class, derivatives of hydrazine featuring a carbonyl group adjacent to the nitrogen-nitrogen bond. Its molecular formula, C₁₃H₂₃N₃O₃, corresponds to a molecular weight of 269.34 g/mol. The IUPAC name, tert-butyl N-[(1-prop-2-enoylpiperidin-4-yl)amino]carbamate, reflects its three key components:

  • Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom, substituted at the fourth position.

  • Propenoyl Group (CH₂=CHCO-): An α,β-unsaturated acyl moiety conjugated to the piperidine nitrogen, enabling Michael addition or polymerization reactions.

  • tert-Butoxycarbonyl (BOC) Group: A bulky protecting group attached via a carbamate linkage, enhancing stability during synthetic manipulations.

The hydrazide (-NH-NHCO-) bridge connects the BOC group to the piperidine ring, introducing both rigidity and hydrogen-bonding potential. This configuration is critical for interactions with biological targets, as seen in pharmacologically active hydrazides.

Table 1: Molecular Properties of N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide

PropertyValue
Molecular FormulaC₁₃H₂₃N₃O₃
Molecular Weight269.34 g/mol
IUPAC Nametert-butyl N-[(1-prop-2-enoylpiperidin-4-yl)amino]carbamate
Key Functional GroupsPiperidine, propenoyl, BOC, hydrazide

Synthesis and Reaction Pathways

The synthesis of N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide typically involves sequential functionalization of the piperidine scaffold. A representative pathway includes:

Stepwise Synthesis Protocol

  • Piperidine Substitution: Reacting 4-aminopiperidine with prop-2-enoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) yields 1-prop-2-enoylpiperidin-4-amine.

  • BOC Protection: Treating the intermediate with tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) introduces the BOC group at the primary amine.

  • Hydrazide Formation: Condensation with hydrazine derivatives under controlled pH completes the carbohydrazide linkage.

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (e.g., DCM, THF) optimize reaction efficiency.

  • Temperature: Reactions typically proceed at 0–25°C to prevent side reactions like premature deprotection.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, confirmed via HPLC and NMR.

Scalability and Industrial Considerations

Industrial production mirrors laboratory methods but emphasizes cost-effectiveness and yield optimization. Continuous flow reactors may replace batch processes to enhance mixing and heat transfer, while in-line analytics (e.g., FTIR) monitor reaction progression in real time.

Chemical Reactivity and Functionalization

The compound’s reactivity stems from its distinct functional groups:

Propenoyl Group

  • Michael Addition: The α,β-unsaturated carbonyl undergoes nucleophilic attack at the β-position, enabling conjugation with thiols or amines.

  • Polymerization: Radical-initiated polymerization forms polyacrylamide-like chains, useful in material science.

BOC Group

  • Acidolytic Deprotection: Trifluoroacetic acid (TFA) cleaves the BOC group, regenerating the free amine for further derivatization.

Hydrazide Moiety

  • Condensation Reactions: Reacts with aldehydes/ketones to form hydrazones, a trait exploited in sensor development.

  • Metal Coordination: The -NH-NH- segment binds transition metals (e.g., Cu²⁺, Fe³⁺), relevant to catalysis.

Hypothetical Biological Applications

While direct studies are lacking, structural parallels to known bioactive compounds suggest potential roles:

Enzyme Inhibition

The piperidine-hydrazide framework resembles inhibitors of serine proteases (e.g., neutrophil elastase) and kinases. Molecular docking simulations predict binding to active sites via hydrogen bonds and hydrophobic interactions.

Antimicrobial Activity

Hydrazides exhibit broad-spectrum antimicrobial effects. The propenoyl group may enhance membrane permeability, potentiating activity against Gram-negative bacteria.

Prodrug Design

The BOC group’s labile nature under acidic conditions makes the compound a candidate for pH-sensitive prodrugs targeting gastrointestinal or tumor microenvironments.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

CompoundKey FeaturesBiological Activity
Subject CompoundPiperidine-BOC-hydrazide-propenoylHypothetical enzyme inhibition
Benzylpiperidine hydrazideBenzyl substituent, no BOCAntidepressant, MAO inhibition
Acryloylpiperazine carbamatePiperazine ring, acryloyl groupPolymer precursor, low bioactivity

The subject compound’s combination of BOC protection and hydrazide-propenoyl architecture distinguishes it from simpler piperidine derivatives, potentially offering enhanced stability and target specificity.

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